N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-(dimethylsulfamoyl)benzamide
CAS No.: 681438-80-2
Cat. No.: VC4638284
Molecular Formula: C21H26N4O3S2
Molecular Weight: 446.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 681438-80-2 |
|---|---|
| Molecular Formula | C21H26N4O3S2 |
| Molecular Weight | 446.58 |
| IUPAC Name | N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)-4-(dimethylsulfamoyl)benzamide |
| Standard InChI | InChI=1S/C21H26N4O3S2/c1-20(2)11-15-16(12-22)19(29-17(15)21(3,4)24-20)23-18(26)13-7-9-14(10-8-13)30(27,28)25(5)6/h7-10,24H,11H2,1-6H3,(H,23,26) |
| Standard InChI Key | MLQYIADSNWAROB-UHFFFAOYSA-N |
| SMILES | CC1(CC2=C(C(N1)(C)C)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C |
Introduction
N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-(dimethylsulfamoyl)benzamide is a complex organic compound with a molecular weight of 353.481 g/mol. It features a unique structure that includes a thieno[2,3-c]pyridine moiety, a cyano group, and a benzamide moiety. This compound is of interest in medicinal chemistry and biochemistry due to its potential biological activities, which are often associated with compounds containing similar structural elements.
Synthesis
The synthesis of N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-(dimethylsulfamoyl)benzamide typically involves multi-step organic synthesis techniques. These steps may include the formation of the thieno[2,3-c]pyridine core, introduction of the cyano group, and subsequent functionalization to attach the benzamide moiety. Specific reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity.
Potential Biological Activities
Compounds with similar structures to N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-(dimethylsulfamoyl)benzamide often exhibit activity against specific cancer cell lines or microbial infections. This is typically achieved by inhibiting key metabolic pathways. The exact mechanism of action for this compound is not fully elucidated but may involve interactions with enzymes or receptors in cellular pathways.
Comparison with Similar Compounds
Similar compounds, such as those with variations in the sulfamoyl group or different aromatic substitutions, may exhibit distinct biological activities based on their structural differences. For example, compounds with cyclohexyl(methyl)sulfamoyl groups instead of dimethylsulfamoyl groups may have different reactivity profiles and biological targets.
| Compound | Structural Features | Potential Biological Activity |
|---|---|---|
| N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-(dimethylsulfamoyl)benzamide | Thieno[2,3-c]pyridine, Cyano, Dimethylsulfamoyl | Anticancer, Antimicrobial |
| N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-[cyclohexyl(methyl)sulfamoyl]benzamide | Thieno[2,3-c]pyridine, Cyano, Cyclohexyl(methyl)sulfamoyl | Enzyme Inhibition, Receptor Modulation |
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